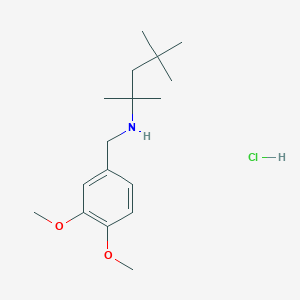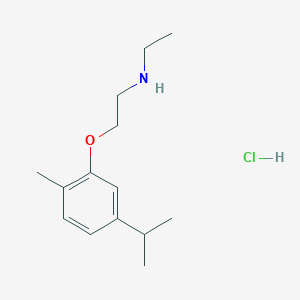![molecular formula C10H11ClF3NO4S2 B5467772 4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid](/img/structure/B5467772.png)
4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It is a selective inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathways of many cytokines that are implicated in the pathogenesis of autoimmune diseases.
Wirkmechanismus
4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid selectively inhibits JAK3, which is a key enzyme involved in the signaling pathways of many cytokines that are implicated in the pathogenesis of autoimmune diseases. JAK3 is mainly expressed in hematopoietic cells, including T cells, B cells, and natural killer cells. Upon cytokine binding to their receptors, JAK3 is activated and phosphorylates the receptor, leading to the activation of downstream signaling pathways. By inhibiting JAK3, this compound blocks the activation of these signaling pathways, resulting in the suppression of T cell and B cell activation, proliferation, and cytokine production.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro, it inhibits the activation and proliferation of T cells and B cells, as well as the production of pro-inflammatory cytokines such as IL-2, IL-4, IL-6, IL-12, and IFN-γ. In vivo, it reduces the infiltration of inflammatory cells into the affected tissues, as well as the production of pro-inflammatory cytokines. It also reduces the expression of adhesion molecules on endothelial cells, which are involved in the recruitment of inflammatory cells to the affected tissues.
Vorteile Und Einschränkungen Für Laborexperimente
4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid has several advantages for lab experiments. It is a small molecule drug that is easy to synthesize and purify. It is also selective for JAK3, which makes it a valuable tool for studying the role of JAK3 in autoimmune diseases. However, it has some limitations as well. It has a short half-life in vivo, which requires frequent dosing or sustained-release formulations. It also has off-target effects on other JAK family members, which may limit its specificity.
Zukünftige Richtungen
4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid has shown promising results in clinical trials for the treatment of autoimmune diseases. However, there are several future directions that can be pursued to improve its efficacy and safety. One direction is to develop more selective JAK3 inhibitors that have fewer off-target effects. Another direction is to combine JAK3 inhibitors with other drugs that target different pathways involved in autoimmune diseases, such as TNF inhibitors or IL-6 inhibitors. Finally, there is a need to develop biomarkers that can predict the response to JAK3 inhibitors and monitor their safety and efficacy in patients.
Synthesemethoden
The synthesis of 4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid involves several steps starting from commercially available starting materials. The key step is the reaction of 5-chloro-2-thiophenesulfonyl chloride with 4-aminomethyl-5,5,5-trifluoropentanoic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to give the final product, this compound. The overall yield of the synthesis is around 20%.
Wissenschaftliche Forschungsanwendungen
4-({[(5-chloro-2-thienyl)sulfonyl]amino}methyl)-5,5,5-trifluoropentanoic acid has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In preclinical studies, it has been shown to inhibit the activation and proliferation of T cells and B cells, as well as the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). In clinical trials, this compound has demonstrated efficacy in reducing the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, as well as improving the quality of life of patients.
Eigenschaften
IUPAC Name |
4-[[(5-chlorothiophen-2-yl)sulfonylamino]methyl]-5,5,5-trifluoropentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO4S2/c11-7-2-4-9(20-7)21(18,19)15-5-6(10(12,13)14)1-3-8(16)17/h2,4,6,15H,1,3,5H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJIZRQLHKWCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4r)-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxamide](/img/structure/B5467692.png)
![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5467707.png)
![2-[(dimethylamino)methyl]-5-methoxyphenyl dimethylcarbamate 2-butenedioate](/img/structure/B5467708.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5467710.png)
![3-{[2-(5-propyl-2-furyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5467716.png)
![ethyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5467723.png)


![3-[({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5467744.png)
![7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5467750.png)
![N,N,4-trimethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5467754.png)
![2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5467763.png)
![4-fluoro-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B5467767.png)
![7-(1-benzoxepin-4-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5467788.png)